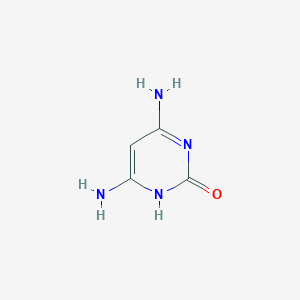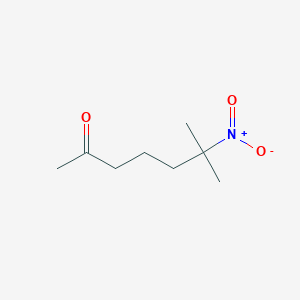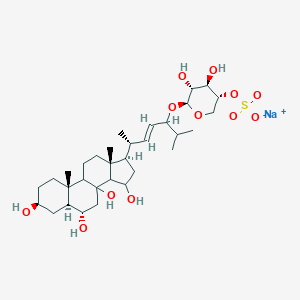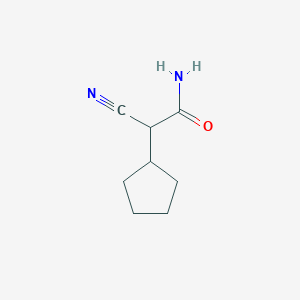
4,6-ジアミノ-2-ヒドロキシピリミジン
説明
4,6-Diamino-2-pyrimidinol (DAP) is an organic compound composed of two nitrogen-containing rings with a hydroxyl group attached to the 6-position of the pyrimidine ring. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, and has been widely studied for its many applications in the scientific research field. In
科学的研究の応用
食品接触材料の安全性
4,6-ジアミノ-2-ヒドロキシピリミジンは、食品接触材料の添加剤としての安全性について評価されています。 ポリ塩化ビニル(PVC)材料の熱安定剤として使用され、製造プロセスおよび使用中の製品の安定性と安全性を確保します .
抗結核薬の開発
この化合物は、抗結核活性を持つ誘導体の基本構造として役立ちます。 特に、結核菌のジヒドロ葉酸レダクターゼを標的とする阻害剤の合成において重要であり、これは新しい抗結核薬開発における有望なアプローチです .
抗菌用途
4,6-ジアミノ-2-ヒドロキシピリミジンの誘導体は、抗菌剤としての可能性を示しています。 例えば、ある新規誘導体は、メチシリン耐性黄色ブドウ球菌(MRSA)に対してin vitroおよびin vivoで活性を示し、新しい抗生物質開発におけるその使用を示唆しています .
一酸化窒素産生の阻害剤
生化学では、この化合物は、さまざまな細胞種における一酸化窒素(NO)の産生を阻害することが知られています。 この特性は、多くの生理学的および病理学的プロセスにおける重要なメディエーターであるNOの調節を探求する研究で活用されています .
材料科学
材料科学の分野では、4,6-ジアミノ-2-ヒドロキシピリミジンは、より複雑な化合物の合成における前駆体として使用されます。 その誘導体は、特定の特性を持つ新しい材料の創製における潜在的な用途について調査されています .
環境研究
この化合物の誘導体は、環境汚染の軽減における役割についても研究されています。 例えば、繊維産業における一般的な汚染物質であるアゾ染料の脱色と生分解について調査されています .
分析化学
4,6-ジアミノ-2-ヒドロキシピリミジンは、試薬としての特性から分析化学で利用されています。 さまざまな化学分析に関与し、分析方法の開発において役割を果たしています .
工業用途
工業的には、プテリン合成の律速酵素であるGTPシクロヒドロラーゼIの特異的な阻害剤として機能します。 この経路の制御は、いくつかの産業用バイオプロセスにおいて重要です .
作用機序
Mode of Action
4,6-Diamino-2-hydroxypyrimidine acts as a selective and specific inhibitor of GCH1 . It competes with the substrate GTP for binding to the active site of the enzyme . This competition inhibits the enzymatic activity of GCH1, thereby reducing the production of BH4 .
Biochemical Pathways
By inhibiting GCH1, 4,6-Diamino-2-hydroxypyrimidine disrupts the de novo synthesis of BH4 . This disruption affects the downstream pathways that rely on BH4, including the synthesis of nitric oxide (NO) and several neurotransmitters . The reduction in NO production can have significant effects on vascular tone and immune response .
Pharmacokinetics
The compound’s ability to cross cell membranes and inhibit gch1 suggests it has suitable absorption and distribution characteristics
Result of Action
The inhibition of GCH1 by 4,6-Diamino-2-hydroxypyrimidine leads to a decrease in BH4 synthesis . This decrease can suppress NO production , which may have various effects depending on the physiological context. For example, it could potentially modulate immune responses or vascular tone .
Action Environment
The efficacy and stability of 4,6-Diamino-2-hydroxypyrimidine can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its activity .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4,6-Diamino-2-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with enzymes such as GTP cyclohydrolase I . This interaction is crucial for the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases .
Cellular Effects
The effects of 4,6-Diamino-2-hydroxypyrimidine on cells are profound. It has been found to suppress nitric oxide production in chicken macrophages . This suppression can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4,6-Diamino-2-hydroxypyrimidine involves its binding to GTP cyclohydrolase I, inhibiting its activity . This inhibition prevents the synthesis of BH4, thereby suppressing the production of nitric oxide .
Temporal Effects in Laboratory Settings
Over time, the effects of 4,6-Diamino-2-hydroxypyrimidine can change. For instance, it has been reported that 4,6-Diamino-2-hydroxypyrimidine consistently caused weight loss and reduced food intake in rats .
Dosage Effects in Animal Models
The effects of 4,6-Diamino-2-hydroxypyrimidine can vary with different dosages in animal models. For example, it has been shown to inhibit nitric oxide production in chicken macrophages .
Metabolic Pathways
4,6-Diamino-2-hydroxypyrimidine is involved in the metabolic pathway of pterin synthesis . It interacts with the enzyme GTP cyclohydrolase I, which is crucial for the synthesis of BH4 .
Transport and Distribution
Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is transported to sites where this enzyme is active .
Subcellular Localization
Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is localized to the cytoplasm where this enzyme is active .
特性
IUPAC Name |
4,6-diamino-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSVBJJXPDBPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289371 | |
| Record name | 4,6-Diamino-2-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31458-45-4 | |
| Record name | 4,6-Diamino-2-pyrimidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Diamino-2-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diaminopyrimidin-2(1H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of 4,6-Diamino-2-hydroxypyrimidine in chemical synthesis?
A1: 4,6-Diamino-2-hydroxypyrimidine serves as a crucial starting material in the synthesis of various purine derivatives, notably 3-methylisoguanine. [] This compound is significant because it represents the first successful synthesis of 3-methylisoguanine. The synthesis involves a series of reactions including methylation, nitrosation, reduction, and cyclization using 4,6-Diamino-2-hydroxypyrimidine as the initial building block. []
Q2: Can you elaborate on the role of 4,6-Diamino-2-hydroxypyrimidine in coordination chemistry?
A2: While the provided research papers primarily focus on the synthetic application of 4,6-Diamino-2-hydroxypyrimidine, a separate study highlights its potential in coordination chemistry. The compound exhibits the ability to form mixed ligand complexes with bivalent metal ions. [] This property suggests its potential use as a ligand in various chemical reactions and catalytic processes involving metal ions. Further research in this area could unravel its full potential in coordination chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)









